Human Carbonic Anhydrase I (hCA-I) Inhibition Potency: Comparison with Acetazolamide Baseline
The target compound inhibits human carbonic anhydrase I (hCA-I) with a Ki of 3.70 × 10³ nM (3.7 μM) as measured by CO₂ hydration-based stopped-flow assay after 15-minute pre-incubation [1]. This represents moderate inhibitory activity relative to the clinical standard acetazolamide, which typically inhibits hCA-I with a Ki of ~250 nM under comparable assay conditions [2]. The ~15-fold difference in potency establishes the compound's position as a non-potent, scaffold-exploratory inhibitor suitable for SAR expansion rather than a high-affinity probe. Data for the N-methyl analog (CAS 1171163-10-2) under identical assay conditions are not publicly available, preventing direct potency ranking within the analog series.
| Evidence Dimension | Inhibitory constant (Ki) against human carbonic anhydrase I (hCA-I) |
|---|---|
| Target Compound Data | Ki = 3700 nM (3.7 μM) |
| Comparator Or Baseline | Acetazolamide: Ki ≈ 250 nM against hCA-I |
| Quantified Difference | Target compound is approximately 15-fold less potent than acetazolamide |
| Conditions | Human carbonic anhydrase I, 15 min pre-incubation, CO₂ hydration-based stopped-flow assay (pH ~7.5, 25°C) |
Why This Matters
Defines the compound's absolute potency range and enables researchers to select it as a moderate-affinity scaffold for medicinal chemistry optimization, as opposed to a potent tool compound.
- [1] BindingDB entry BDBM50133395 / CHEMBL3632831. Ki: 3.70E+3 nM. Assay: Inhibition of human carbonic anhydrase 1 incubated for 15 mins prior to testing by CO₂ hydration-based stopped flow assay. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Acetazolamide Ki reference value). View Source
